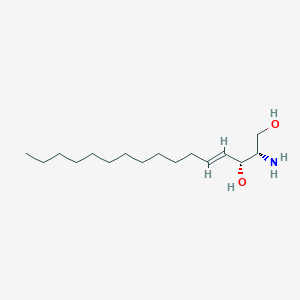

Hexadecasphingosine

Vue d'ensemble

Description

Hexadecasphingosine, often abbreviated as “HEX”, is an important sphingolipid molecule involved in many physiological and biochemical processes. It is a sixteen-carbon long, unsaturated fatty acid that is found in all eukaryotic cells and is a major component of the cell membrane. HEX is a key intermediate in the sphingolipid metabolic pathway, and its presence is necessary for the proper functioning of cells. It is also involved in various signal transduction pathways, cellular trafficking, and membrane trafficking.

Applications De Recherche Scientifique

Application in Cancer Research

Scientific Field

Summary of the Application

C16-Sphingosine plays a significant role in the immunogenic cell death (ICD) of colon cancer cells. It is involved in the intracellular signaling pathways leading to cell surface exposure of calreticulin (ectoCRT), a process indicative of ICD .

Methods of Application

The study used inhibitors of Bcl-2/Bcl-X L and Mcl-1, namely ABT-263 and AZD-5991, to induce the production of ectoCRT. The inhibition of SphK1 significantly enhanced ABT/AZD-induced ectoCRT production .

Results

The study found that ABT/AZD-induced Bak/Bax activation stimulates pro-survival SphK1/sphingosine-1-phosphate (S1P) signaling, which attenuates ectoCRT production. Additionally, a regulatory role for ceramide synthase 6 (CerS6)/C16:0 ceramide in transporting ectoCRT to the cell surface was identified .

Application in Metabolic Disease Research

Scientific Field

Summary of the Application

C16-Sphingosine, as a bioactive sphingolipid metabolite, has emerged as an important molecular player in metabolic diseases. It is involved in the regulation of pathological sequelae of obesity .

Methods of Application

The study involved a comprehensive review of the roles of the bioactive sphingolipid metabolites ceramide and sphingosine-1-phosphate (S1P) in metabolic regulation .

Results

The study highlighted the need to further decipher the full array of their actions in tissue dysfunction underlying metabolic pathologies .

Application in Hepatocellular Carcinoma (HCC) Diagnosis

Scientific Field

Summary of the Application

C16-Sphingosine, particularly C16-ceramide and S1P, may serve as novel diagnostic markers for the identification of HCC in patients with liver diseases .

Methods of Application

The study involved the analysis of serum levels of sphingolipid metabolites in patients with HCC as compared to patients with cirrhosis .

Results

The study found a significant upregulation of sphingolipid metabolites, particularly C16-ceramide and S1P, in patients with HCC .

Application in Immunogenic Cell Death of Colon Cancer Cells

Summary of the Application

C16-Sphingosine has been identified as a key regulator of immunogenic cell death (ICD) in colorectal cancer (CRC) cells. It plays a significant role in the cellular signaling mechanism of ICD, which could lead to the development of improved therapeutic strategies against CRC .

Methods of Application

The study used inhibitors of Bcl-2/Bcl-X L and Mcl-1, namely ABT-263 and AZD-5991, to induce the production of ectoCRT, indicative of ICD. Inhibition of SphK1 significantly enhanced ABT/AZD-induced ectoCRT production .

Results

The study demonstrated that ABT/AZD-induced Bak/Bax activation stimulates pro-survival SphK1/sphingosine-1-phosphate (S1P) signaling, which attenuates ectoCRT production. Additionally, a regulatory role for ceramide synthase 6 (CerS6)/C16:0 ceramide in transporting ectoCRT to the cell surface was identified .

Application in Obesity and Metabolic Diseases

Summary of the Application

C16-Sphingosine, as a bioactive sphingolipid metabolite, has been linked to the development of metabolic diseases. It plays a significant role in the pathological sequelae of obesity .

Results

Application in Cancer Cell Growth and Progression

Summary of the Application

C16-Sphingosine, particularly in the form of sphingosine 1-phosphate (S1P), is found in various cancerous tissues as well as in the tumor microenvironment (TME). It governs the processes that drive cancer cell growth and progression .

Methods of Application

The study involved the analysis of the presence and role of S1P in various cancerous tissues and the TME .

Results

The study found that S1P governs the processes that drive cancer cell growth and progression, including proliferation, survival, migration, invasion, angiogenesis, lymphangiogenesis, and inflammation .

Propriétés

IUPAC Name |

(E,2S,3R)-2-aminohexadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)15(17)14-18/h12-13,15-16,18-19H,2-11,14,17H2,1H3/b13-12+/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUSGZZCQZACPT-YYZTVXDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexadecasphingosine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)

![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)

![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)

![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)